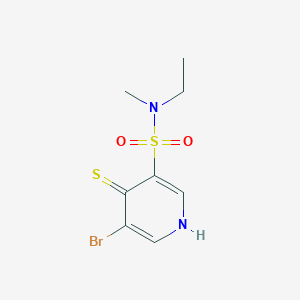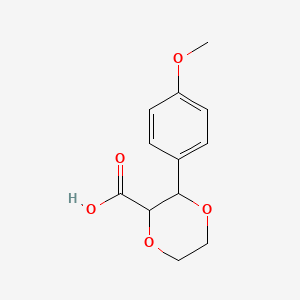
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dioxane ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with ethylene oxide to form 3-(4-methoxyphenyl)-1,4-dioxane. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the dioxane ring.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
5-(4-Methoxyphenyl)-1H-indole: Features an indole ring instead of a dioxane ring.
Uniqueness
3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid is unique due to its combination of a methoxyphenyl group and a dioxane ring with a carboxylic acid functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c1-15-9-4-2-8(3-5-9)10-11(12(13)14)17-7-6-16-10/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
HRWRDZUJOSUYRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(OCCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


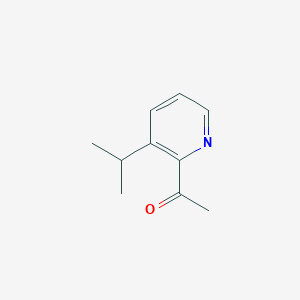
![Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13005492.png)
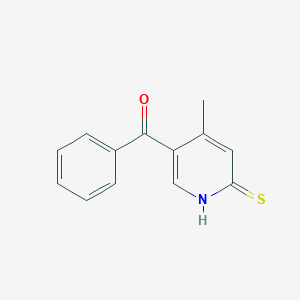
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
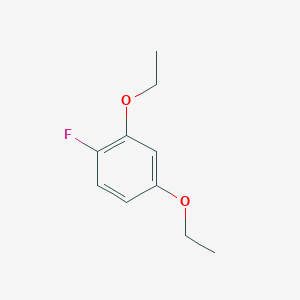

![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
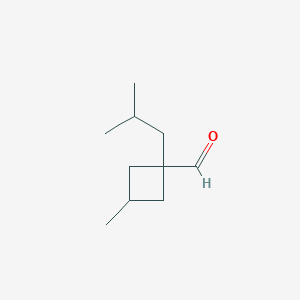
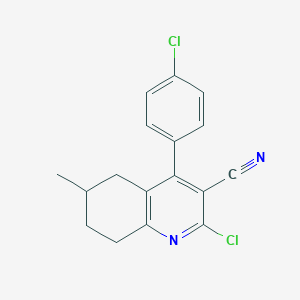
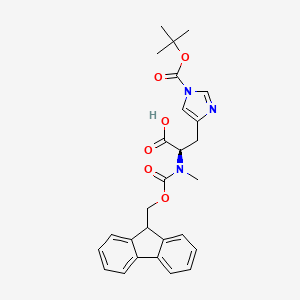
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)
